Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-
Description
The compound Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]- features a pyridine core substituted at the 2-position with a thioether group. This thioether is further modified with a 3,3-dimethylcyclopentyl moiety and a phenylsulfonyl group. For example, pyridine-thioether derivatives are often prepared by reacting pyridine thiol precursors with halogenated electrophiles in the presence of bases like sodium acetate .
Properties
CAS No. |
646504-92-9 |
|---|---|
Molecular Formula |
C20H25NO2S2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)-1-(3,3-dimethylcyclopentyl)ethyl]sulfanylpyridine |
InChI |
InChI=1S/C20H25NO2S2/c1-19(2)13-12-16(15-19)20(3,24-18-11-7-8-14-21-18)25(22,23)17-9-5-4-6-10-17/h4-11,14,16H,12-13,15H2,1-3H3 |
InChI Key |
HNFAFUBRWZVLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)C(C)(SC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The compound can be synthesized through a multi-step process involving:
Formation of the thioether linkage : This is typically achieved by reacting a suitable pyridine derivative with a thioether precursor. The reaction can be facilitated using coupling agents like HATU or DIPEA in solvents such as THF at room temperature or slightly elevated temperatures.
Sulfonylation : The introduction of the phenylsulfonyl group can be accomplished using sulfonyl chlorides in the presence of a base. This step often requires careful control of reaction conditions to avoid side reactions.
Cyclopentane modification : The 3,3-dimethylcyclopentyl group can be introduced via alkylation reactions using appropriate alkyl halides or through the use of Grignard reagents.
Specific Reaction Conditions
The following table summarizes specific reaction conditions for each step in the synthesis:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thioether formation | Pyridine derivative + thioether precursor + HATU/DIPEA | 70-85 | THF, room temperature |
| Sulfonylation | Phenylsulfonyl chloride + base (e.g., NaH) | 60-75 | Monitor for side products |
| Cyclopentane modification | 3,3-dimethylcyclopentyl bromide + pyridine derivative | 50-80 | Grignard reagent may be used |
Alternative Methods
Recent studies have explored alternative synthetic strategies that may offer advantages in terms of efficiency or environmental impact:
Microwave-Assisted Synthesis : Utilizing microwave irradiation can significantly reduce reaction times and improve yields for both thioether formation and sulfonylation steps.
One-Pot Synthesis : Combining multiple reaction steps into a single pot can minimize purification steps and increase overall yield.
Research indicates that compounds similar to Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]- exhibit various biological activities, including enzyme inhibition and anti-inflammatory properties. The structural modifications introduced during synthesis can enhance these activities and lead to novel therapeutic agents.
Biological Activity Studies
Studies have shown that pyridine derivatives can act as inhibitors of specific enzymes such as autotaxin, which is implicated in pain pathways. The structural features of Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]- are believed to contribute to its efficacy as a therapeutic agent.
Pharmaceutical Formulation
The formulation of this compound into pharmaceutical preparations is crucial for its application. Solid formulations may include excipients that enhance solubility and bioavailability, while liquid formulations could utilize solvents that stabilize the active ingredient.
Chemical Reactions Analysis
Thioether Reactivity
The thioether group (-S-) undergoes characteristic oxidation and alkylation:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | HO, NaIO, or mCPBA in polar solvents | Sulfoxide (R-SO-R') or sulfone (R-SO-R') | Steric hindrance from 3,3-dimethylcyclopentyl slows oxidation kinetics compared to simpler thioethers. |
| Alkylation | Alkyl halides (R-X) in basic media | Sulfonium salts (R-S-R') | Limited by bulky substituents; yields depend on steric accessibility. |
Pyridine Ring Reactivity
The electron-withdrawing nitrogen in pyridine directs electrophilic substitution to the 3-position, but bulky substituents suppress classical aromatic reactions:
Key Observations:
-
Electrophilic Substitution :
-
Nucleophilic Substitution :
Sulfonyl Group Transformations
The phenylsulfonyl moiety (-SO-Ph) participates in elimination and nucleophilic displacement:
| Reaction Type | Mechanism | Outcome |
|---|---|---|
| Elimination | Base (e.g., NaH) in aprotic solvents | Formation of alkene via β-elimination |
| Nucleophilic Substitution | With amines or alcohols under acidic conditions | Replacement of sulfonyl group with nucleophile |
These reactions are slower than in simpler sulfonates due to steric protection from the cyclopentyl group .
Functional Group Interplay
The compound’s reactivity is modulated by interactions between its functional groups:
-
Steric Effects : The 3,3-dimethylcyclopentyl group shields the thioether and sulfonyl groups, reducing reaction rates in all categories.
-
Electronic Effects : The sulfonyl group withdraws electrons from the pyridine ring, further deactivating it toward electrophiles .
Comparative Reactivity with Analogues
The table below contrasts this compound’s reactivity with structurally related pyridine derivatives:
Unresolved Questions
-
Mechanistic Details : Exact pathways for sulfonyl-group elimination require further kinetic studies.
-
Biological Interactions : Potential enzyme inhibition (e.g., kinases) inferred from structural analogs but not confirmed experimentally.
Scientific Research Applications
Medicinal Chemistry
1.1 Therapeutic Potential
Pyridine derivatives are known to exhibit a range of biological activities. The specific compound under consideration has been studied for its role as a potential therapeutic agent in treating various conditions, including:
- Anti-inflammatory Agents : Research indicates that pyridine derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Some studies have suggested that pyridine-based compounds may induce apoptosis in cancer cells, potentially serving as anticancer agents .
1.2 Mechanism of Action
The mechanism by which pyridine derivatives exert their effects often involves modulation of enzyme activity or interaction with cellular receptors. For instance, the compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression.
Chemical Synthesis
2.1 Building Blocks in Organic Synthesis
Pyridine derivatives serve as versatile building blocks in organic synthesis. Their unique structural properties allow them to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The sulfur atom in the compound can act as a nucleophile, facilitating the synthesis of more complex molecules .
- Cross-Coupling Reactions : Pyridine derivatives are often employed in cross-coupling reactions to form carbon-carbon bonds, which are essential for synthesizing pharmaceuticals and agrochemicals .
Data Tables
Case Studies
4.1 Anti-inflammatory Activity
In a study investigating the anti-inflammatory potential of pyridine derivatives, the compound was found to inhibit key inflammatory mediators such as TNF-alpha and IL-6. This suggests that it could be developed into a therapeutic agent for chronic inflammatory diseases.
4.2 Anticancer Research
A separate study focused on the anticancer properties of pyridine derivatives demonstrated that the compound induced cell cycle arrest and apoptosis in breast cancer cell lines. The findings support further exploration into its use as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The table below highlights critical differences in substituents, molecular weights, and functional groups among selected pyridine derivatives:
Functional Implications
- Thioether vs. Ester Linkages : The thioether group in the target compound is less polar and more resistant to hydrolysis compared to the ester linkage in (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate, which may degrade under acidic or basic conditions .
- Steric Effects : The dimethylcyclopentyl group in the target compound introduces greater steric hindrance than the tert-butyldimethylsilyloxy group in 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine. This could reduce intermolecular interactions but improve lipid membrane permeability .
- In contrast, methoxy or pyrrolidinyl groups in other derivatives are electron-donating, altering reactivity patterns .
Biological Activity
Pyridine derivatives, including Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]- , have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
- Chemical Formula : C19H26N2O2S
- CAS Number : Not available in the current sources
The synthesis of pyridine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, methods involving thioether formation and subsequent functionalization have been explored to enhance biological efficacy. However, specific synthetic pathways for this compound were not detailed in the search results.
Antioxidant Activity
Research indicates that some pyridine derivatives exhibit notable antioxidant properties. For example, a related study synthesized novel pyridine compounds and evaluated their ability to scavenge free radicals. One derivative showed an impressive 72.93% inhibition against the DPPH radical at a concentration of 25 μg/mL . This suggests that similar structures may possess comparable antioxidant capabilities.
Enzyme Inhibition
Pyridine compounds have been studied for their inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Some derivatives demonstrated potent inhibition with IC50 values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM . This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.
- Carbonic Anhydrases (hCA I and II) : The inhibition constants for hCA isoforms ranged from 1.47 ± 0.37 nM to 10.06 ± 2.96 nM . These enzymes are crucial in regulating pH and fluid balance in tissues, making them targets for diuretics and anti-glaucoma medications.
Therapeutic Applications
The biological activities of pyridine derivatives suggest potential therapeutic applications in various fields:
- Neurological Disorders : Given their AChE inhibitory activity, these compounds may be useful in treating cognitive disorders.
- Cancer Therapy : Some pyridine derivatives have shown promise as anticancer agents by inhibiting tumor growth through various mechanisms, including autophagy modulation and apoptosis induction .
- Pain Management : Pyridine derivatives have been identified as inhibitors of autotaxin, an enzyme implicated in pain pathways. This could lead to new treatments for chronic pain conditions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyridine derivatives:
- Study on Antioxidant Properties : A novel pyridine derivative showed significant radical scavenging activity, indicating its potential as a therapeutic antioxidant agent.
- Enzyme Inhibition Study : A series of synthesized pyridine compounds were tested against AChE and hCA isoforms, revealing strong inhibitory effects that could translate into clinical applications for neurological disorders and glaucoma treatment.
- Cancer Research : Investigations into the anticancer properties of pyridine derivatives indicated their ability to induce apoptosis in cancer cell lines, suggesting a pathway for drug development aimed at various cancers.
Q & A
Q. What synthetic strategies are commonly employed to introduce the thioether and phenylsulfonyl moieties in pyridine derivatives?
The synthesis of pyridine derivatives with thioether and sulfonyl groups typically involves nucleophilic substitution or coupling reactions. For example, thioether linkages can be formed via reaction of pyridine-thiol intermediates with alkyl halides or through Michael addition using sodium ethoxide as a base . The phenylsulfonyl group is often introduced via sulfonylation of amines or alcohols using phenylsulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Characterization of intermediates using H NMR and HRMS is critical to confirm regioselectivity and purity .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- H NMR : Analyze chemical shifts for the pyridine ring protons (δ 7.5–8.5 ppm), cyclopentyl methyl groups (δ 1.0–1.5 ppm), and sulfonyl-attached ethylthio moiety (δ 3.0–3.5 ppm).
- C NMR : Identify carbons adjacent to sulfur (δ 35–45 ppm) and sulfonyl groups (δ 125–135 ppm for aromatic sulfonyl carbons).
- HRMS : Confirm molecular ion peaks with <2 ppm mass error. Supplementary 2D NMR (e.g., COSY, HSQC) is recommended to resolve overlapping signals in complex regions .
Advanced Research Questions
Q. What experimental adjustments are needed to mitigate side reactions during the synthesis of sterically hindered pyridine derivatives like this compound?
Steric hindrance from the 3,3-dimethylcyclopentyl group may slow sulfonylation or thioether formation. Strategies include:
- Using polar aprotic solvents (e.g., DMF) to enhance solubility.
- Optimizing reaction temperature (e.g., 60–80°C for sulfonylation to overcome activation barriers).
- Employing catalytic iodide salts to accelerate SN2 pathways in thioether synthesis . Monitor reaction progress via TLC or LC-MS to identify intermediates and adjust stoichiometry dynamically.
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyridine-thioether analogs?
Contradictions often arise from conformational flexibility or dynamic exchange processes. For example:
- Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers in sulfonyl or thioether groups.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., sulfonyl positioning) observed in NMR .
- Computational modeling : Compare DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate assignments .
Q. What methodologies are suitable for evaluating the biological activity of this compound, particularly in multidrug-resistant (MDR) contexts?
- Cytotoxicity assays : Use MDR cancer cell lines (e.g., NCI/ADR-RES) to assess potency compared to non-resistant lines.
- Efflux pump inhibition : Co-administer with verapamil (a P-gp inhibitor) to determine if activity is enhanced in MDR models.
- Metabolite profiling : Employ LC-HRMS to identify active metabolites and degradation pathways .
Methodological Challenges and Solutions
Q. How can researchers optimize the yield of the phenylsulfonyl-cyclopentyl intermediate?
- Protection/deprotection : Temporarily protect the pyridine nitrogen with Boc groups to prevent side reactions during sulfonylation.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .
- Workup : Use aqueous NaHCO to quench excess sulfonyl chloride and minimize hydrolysis.
Q. What green chemistry approaches are applicable to the synthesis of this compound?
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonylation.
- Catalysis : Use iodine (0.5–1 mol%) as a recyclable catalyst for thioether formation, reducing heavy metal waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
